N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide
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Overview
Description
N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure substituted with a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide typically involves the condensation of 3,4-dimethyl-2-oxo-1,2-dihydroquinoline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission.
Properties
IUPAC Name |
N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-12(2)17(21)20-16-10-14(8-9-15(11)16)19-18(22)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCBYJDKFFZKJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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